molecular formula C40H50N4O8S B1262608 (R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

Cat. No. B1262608
M. Wt: 746.9 g/mol
InChI Key: RONWGALEIBILOG-CPCHKEEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine Sulfate is the sulfate salt form of the quinidine alkaloid isolate quinine. Quinine has many mechanisms of action, including reduction of oxygen intake and carbohydrate metabolism;  disruption of DNA replication and transcription via DNA intercalation;  and reduction of the excitability of muscle fibers via alteration of calcium distribution. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.

Scientific Research Applications

Synthesis and Characterization

  • Polymeric Zinc(II) Complexes : This compound has been utilized in the synthesis and characterization of polymeric zinc(II) complexes containing antimalarial quinine as a ligand. These complexes exhibit a tetrahedral geometry and are characterized by IR spectroscopy, elemental analysis, and X-ray diffraction (Obaleye, Caira, & Tella, 2007).

  • Theoretical Analysis of Zinc(II) Complexes : Theoretical studies have been conducted on these zinc(II) complexes to understand their geometries, thermodynamic parameters, vibrational frequencies, and other properties using AM1, PM3, and DFT methods (Adejoro & Oyeneyin, 2013).

Polymer Synthesis and Applications

  • Acrylic and Methacrylic Homopolymers : The compound has been used in synthesizing monomers for acrylic and methacrylic homopolymers, showing significant antibacterial activity against Gram-positive and Gram-negative bacteria (Kumar, Mageswari, Nithya, & Subramanian, 2017).

Medicinal Chemistry and Drug Development

  • Muscarinic Acetylcholine Receptor Antagonists : It has been used in the development of selective muscarinic acetylcholine receptor antagonists, showcasing different binding affinities (Cohen, Gibson, & Reba, 1987).

  • Development of Antimalarial Prodrugs : The compound has played a role in the synthesis of new cephalosporin derivatives for use as carriers in antimalarial primaquine prodrugs (Blau et al., 2008).

Stereochemistry and Asymmetric Synthesis

  • Stereochemical Investigations : Studies have explored its use in understanding the chirality and stereochemical transformations of related compounds (Thiel & Katrusiak, 2002).

  • Asymmetric Synthesis of Isoquinuclidines : It has been used in the asymmetric synthesis of isoquinuclidine derivatives, utilizing chiral Lewis acid catalysts (Seki et al., 2012).

  • Synthesis of Stemofoline Precursors : The compound has facilitated the stereoselective synthesis of precursors for the natural product stemofoline (Thomas & Vickers, 2009; Burns, Helliwell, & Thomas, 2013).

Radiopharmaceuticals

Additional Applications

properties

Product Name

(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

Molecular Formula

C40H50N4O8S

Molecular Weight

746.9 g/mol

IUPAC Name

(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13-,14-,19+,20-;/m11./s1

InChI Key

RONWGALEIBILOG-CPCHKEEBSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@H]4C=C)O.OS(=O)(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

synonyms

Biquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 2
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 3
Reactant of Route 3
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 4
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 5
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 6
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

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